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Compound of Interest

Compound Name: 2,3-Bis(octadecyloxy)propan-1-ol

Cat. No.: B088900 Get Quote

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Dialkyl glycerol ethers (DAGEs) are a unique class of lipids characterized by two alkyl chains

linked to a glycerol backbone via ether bonds. This ether linkage, in contrast to the more

common ester linkage found in triglycerides and phospholipids, confers significant chemical

stability and unique physicochemical properties. Their amphiphilic nature, arising from a

hydrophilic glycerol head and hydrophobic alkyl tails, allows them to self-assemble into various

structures in aqueous environments and interact with biological membranes. This technical

guide provides a comprehensive overview of the synthesis, physicochemical properties, and

biological significance of DAGEs, with a focus on their applications in drug delivery and their

role in cellular signaling pathways.

Physicochemical Properties of Dialkyl Glycerol
Ethers
The amphiphilic character of DAGEs governs their behavior in both aqueous and nonpolar

environments. Key properties such as critical micelle concentration (CMC), solubility, and

partition coefficient are crucial for their application in formulation and drug delivery.

Data Presentation: A Comparative Summary
The following tables summarize key quantitative data for a homologous series of 1,3-dialkyl-

rac-glycerols, providing a basis for selecting appropriate DAGEs for specific research

applications.
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Alkyl Chain Length Boiling Point (°C) Yield (%) Reference

C4 (Butyl)
120-122 (at 10

mmHg)
85 [1]

C8 (Octyl) 170-172 (at 5 mmHg) 82 [1]

C10 (Decyl) 205-207 (at 5 mmHg) 80 [1]

C12 (Dodecyl) 230-232 (at 5 mmHg) 78 [1]

C16 (Hexadecyl) 275-278 (at 3 mmHg) 75 [1]

C18 (Octadecyl) 295-298 (at 2 mmHg) 72 [1]

Table 1: Synthesis

and Physical

Properties of a

Homologous Series of

1,3-Dialkyl-rac-

glycerols.
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Compound CMC (mM)
Temperature
(°C)

Method Reference

1,2-di-O-dodecyl-

rac-glycerol

(2C12E0)

~0.01 25 Not Specified [2]

1,2-di-O-

hexadecyl-rac-

glycerol

(2C16E0)

Not forming

micelles
25 Not Specified [2]

2C16E12
Not forming

micelles
25

Freeze Fracture

EM, Light

Scattering

[2]

2C18E12
Not forming

micelles
25

Freeze Fracture

EM, Light

Scattering

[2]

2C18E16
Not forming

micelles
25

Freeze Fracture

EM, Light

Scattering

[2]

Table 2: Critical

Micelle

Concentration

(CMC) of

Selected Dialkyl

Glycerol Ethers.

Note: Simple

dialkyl glycerol

ethers often have

very low

aqueous

solubility and

may not form

micelles in the

traditional sense,

instead forming
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larger

aggregates or

vesicles.

Compound LogP (calculated) Reference

1,3-dibutoxy-2-propanol 1.3 [3]

1,3-dihexyloxy-2-propanol 3.3 [3]

1,3-dioctyloxy-2-propanol 5.3 [3]

Table 3: Calculated Partition

Coefficients (LogP) of Selected

1,3-Dialkoxy-2-propanols.

Synthesis and Vesicle Formation
The synthesis of DAGEs can be achieved through various methods, with the Williamson ether

synthesis being a common approach. Their ability to form stable vesicles makes them attractive

for drug delivery applications.

Experimental Protocols
This protocol describes a general method for the synthesis of 1,3-dialkyl-rac-glycerols.

Materials:

Glycerol

Sodium hydride (NaH)

Appropriate alkyl bromide (e.g., 1-bromobutane, 1-bromooctane)

Anhydrous N,N-dimethylformamide (DMF)

Diethyl ether

Saturated aqueous ammonium chloride (NH₄Cl) solution
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Anhydrous magnesium sulfate (MgSO₄)

Procedure:

Suspend sodium hydride (2.2 equivalents) in anhydrous DMF under an inert atmosphere

(e.g., nitrogen or argon).

Slowly add glycerol (1.0 equivalent) to the suspension at 0°C.

Allow the mixture to warm to room temperature and stir for 1 hour.

Add the alkyl bromide (2.5 equivalents) dropwise to the reaction mixture.

Heat the reaction mixture to 70°C and stir for 12-16 hours.

Cool the reaction to room temperature and cautiously quench with saturated aqueous NH₄Cl

solution.

Extract the product with diethyl ether (3 x 50 mL).

Wash the combined organic layers with water and brine.

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced

pressure.

Purify the crude product by vacuum distillation or column chromatography on silica gel.

This protocol outlines the formation of vesicles from DAGEs and their characterization.

Materials:

Dialkyl glycerol ether

Cholesterol (optional)

Chloroform

Phosphate-buffered saline (PBS), pH 7.4
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Extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

Dissolve the dialkyl glycerol ether and cholesterol (if used, e.g., at a 1:1 molar ratio) in

chloroform in a round-bottom flask.

Remove the chloroform under a stream of nitrogen gas to form a thin lipid film on the wall of

the flask.

Place the flask under high vacuum for at least 2 hours to remove any residual solvent.

Hydrate the lipid film by adding PBS (pH 7.4) and vortexing vigorously.

For unilamellar vesicles, subject the hydrated lipid suspension to multiple freeze-thaw cycles

(e.g., 5-10 cycles) using liquid nitrogen and a warm water bath.

Extrude the suspension through a polycarbonate membrane with a defined pore size (e.g.,

100 nm) for 10-20 passes using a lipid extruder to obtain vesicles of a uniform size.

Characterize the vesicle size and size distribution using Dynamic Light Scattering (DLS).

Assess vesicle morphology using Transmission Electron Microscopy (TEM) with negative

staining.

Interaction with Cellular Membranes and Signaling
Pathways
The incorporation of DAGEs into cellular membranes can alter membrane fluidity and influence

the function of membrane-associated proteins, thereby impacting cellular signaling cascades.

Notably, ether lipids have been implicated in the modulation of the Protein Kinase C (PKC) and

PI3K/Akt signaling pathways, which are critical in cancer progression.

Mandatory Visualization: Signaling Pathways
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Figure 1. Proposed mechanism of Protein Kinase C (PKC) activation by diacylglycerol and

dialkyl glycerol ethers.
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Figure 2. Inhibition of the PI3K/Akt signaling pathway by certain ether lipid analogues.
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Role in Cancer and Drug Development
The altered metabolism of ether lipids in cancer cells, leading to their accumulation, has

significant implications for tumor progression and metastasis. This unique characteristic

presents opportunities for therapeutic intervention.

Experimental Workflow: Investigating the Role of DAGEs
in Cancer Metastasis
The following workflow outlines a general approach to studying the effects of DAGEs on cancer

cell migration and invasion, key processes in metastasis.

In Vitro Assays In Vivo Model

Start: Hypothesis
(DAGEs affect metastasis)

In Vitro Studies

In Vivo Studies

Promising results lead to

Data Analysis and
Conclusion
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Figure 3. Experimental workflow for investigating the impact of DAGEs on cancer metastasis.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 13 Tech Support

https://www.benchchem.com/product/b088900?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b088900?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Experimental Protocols
This assay measures the chemotactic response of cancer cells to a chemoattractant, with or

without treatment with DAGEs.

Materials:

Transwell inserts (e.g., 8 µm pore size) for 24-well plates

Cancer cell line of interest

Serum-free cell culture medium

Cell culture medium with a chemoattractant (e.g., 10% fetal bovine serum)

Dialkyl glycerol ether (dissolved in a suitable vehicle, e.g., DMSO)

Cotton swabs

Methanol

Crystal violet staining solution

Microscope

Procedure:

Seed cancer cells in the upper chamber of the Transwell insert in serum-free medium. The

cells can be pre-treated with the DAGE or the compound can be added to the upper

chamber.

Add medium containing the chemoattractant to the lower chamber.

Incubate for a period that allows for cell migration (e.g., 12-48 hours), depending on the cell

type.

After incubation, remove the non-migrated cells from the upper surface of the membrane

with a cotton swab.
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Fix the migrated cells on the lower surface of the membrane with methanol.

Stain the migrated cells with crystal violet.

Wash the inserts to remove excess stain and allow them to dry.

Count the number of migrated cells in several random fields under a microscope.

This protocol describes a general procedure for an experimental metastasis model in mice.

Materials:

Immunocompromised mice (e.g., NOD/SCID or nude mice)

Cancer cell line (e.g., luciferase-expressing for in vivo imaging)

Dialkyl glycerol ether formulation for in vivo administration

Anesthesia

Surgical tools

Bioluminescence imaging system (if applicable)

Formalin

Histology equipment

Procedure:

Culture and prepare a single-cell suspension of the cancer cells.

Administer the DAGE formulation to the mice according to the desired treatment regimen

(e.g., oral gavage, intraperitoneal injection). A control group should receive the vehicle only.

Inject the cancer cells into the mice. For an experimental metastasis model, this is often

done via tail vein injection to assess lung metastasis. For a spontaneous metastasis model,

cells are implanted orthotopically (e.g., in the mammary fat pad for breast cancer).
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Monitor the health and weight of the mice regularly.

If using luciferase-expressing cells, perform regular bioluminescence imaging to track the

growth of the primary tumor and the development of metastases.

At the end of the study (determined by tumor burden or a pre-defined endpoint), euthanize

the mice.

Harvest the primary tumor (if applicable) and organs of interest (e.g., lungs, liver, bones).

Quantify the metastatic burden. For lung metastases, this can be done by counting the

number of surface nodules.

Fix the tissues in formalin, embed in paraffin, and perform histological analysis (e.g., H&E

staining) to confirm and quantify metastases.

Conclusion
Dialkyl glycerol ethers represent a fascinating and versatile class of amphiphilic lipids with

significant potential in drug delivery and as modulators of cellular signaling. Their unique

stability and ability to interact with biological membranes make them a subject of growing

interest in the scientific community. The protocols and data presented in this guide are intended

to provide researchers with a solid foundation for exploring the multifaceted nature of DAGEs

and harnessing their properties for innovative therapeutic strategies. Further research is

warranted to fully elucidate the specific mechanisms by which different DAGEs exert their

biological effects and to optimize their use in clinical applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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